molecular formula C10H8N6 B13836398 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4

1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4

Cat. No.: B13836398
M. Wt: 216.18 g/mol
InChI Key: WXNXRKYXCCDJHI-FIZPRHLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of two 1,2,4-triazole rings connected by a 1,3-phenylene bridge. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 typically involves the reaction of 1,3-dibromobenzene with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 can be compared with other similar compounds, such as:

    1,1’-(1,4-Phenylene)bis-1H-1,2,4-triazole: This compound has a similar structure but with a 1,4-phenylene bridge instead of a 1,3-phenylene bridge. The difference in the position of the phenylene bridge can lead to variations in chemical properties and reactivity.

    1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole: This compound is similar but does not contain the 15N isotope.

Properties

Molecular Formula

C10H8N6

Molecular Weight

216.18 g/mol

IUPAC Name

1-[3-((1,2-15N2)1,2,4-triazol-1-yl)phenyl]-(1,2-15N2)1,2,4-triazole

InChI

InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H/i13+1,14+1,15+1,16+1

InChI Key

WXNXRKYXCCDJHI-FIZPRHLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[15N]2C=NC=[15N]2)[15N]3C=NC=[15N]3

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.